molecular formula C11H11Cl2NO2 B11860042 (3R,4S)-rel-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B11860042
M. Wt: 260.11 g/mol
InChI Key: OKWXYXBTTNSUBY-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-rel-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted by a dichlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4S)-rel-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential biological activity.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid: A similar compound without the dichlorophenyl group.

    2,3-Dichlorophenylpyrrolidine: A compound with the dichlorophenyl group but lacking the carboxylic acid group.

Uniqueness

(3R,4S)-rel-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the dichlorophenyl group and the carboxylic acid group, which can impart distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and can lead to unique applications in various fields.

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

(3R,4S)-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H11Cl2NO2/c12-9-3-1-2-6(10(9)13)7-4-14-5-8(7)11(15)16/h1-3,7-8,14H,4-5H2,(H,15,16)/t7-,8+/m1/s1

InChI Key

OKWXYXBTTNSUBY-SFYZADRCSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.